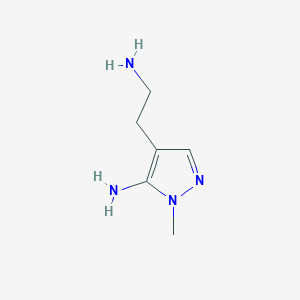
2,2'-(2-Methyl-1,3-phenylene)bis(4,4-dimethyl-4,5-dihydrooxazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(2-Methyl-1,3-phenylene)bis(4,4-dimethyl-4,5-dihydrooxazole) is a chemical compound with the molecular formula C17H22N2O2 and a molecular weight of 286.37 g/mol This compound is known for its unique structure, which includes two oxazole rings connected by a 2-methyl-1,3-phenylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2-Methyl-1,3-phenylene)bis(4,4-dimethyl-4,5-dihydrooxazole) typically involves the reaction of 2-methyl-1,3-phenylenediamine with 4,4-dimethyl-4,5-dihydrooxazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(2-Methyl-1,3-phenylene)bis(4,4-dimethyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the oxazole rings or the phenylene bridge.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with modified oxazole rings, while substitution reactions can introduce new functional groups to the compound .
Applications De Recherche Scientifique
2,2’-(2-Methyl-1,3-phenylene)bis(4,4-dimethyl-4,5-dihydrooxazole) has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with various metals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of 2,2’-(2-Methyl-1,3-phenylene)bis(4,4-dimethyl-4,5-dihydrooxazole) involves its interaction with molecular targets and pathways in various applications. For example, as a ligand, it can coordinate with metal ions to form stable complexes, which can then participate in catalytic or biological processes. The specific pathways and molecular targets depend on the context of its use, such as in catalysis or drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 2,2’-(2-Methyl-1,3-phenylene)bis(4,4-dimethyl-4,5-dihydrooxazole) include:
- 2,2’-((1,4-Phenylene)bis(1,3,6,2-dioxazaborocane))
- 2,2’-((2,5-Dibromo-1,4-phenylene)bis(oxy))diacetic acid di-tert-butyl ester .
Uniqueness
What sets 2,2’-(2-Methyl-1,3-phenylene)bis(4,4-dimethyl-4,5-dihydrooxazole) apart is its unique structure, which combines two oxazole rings with a 2-methyl-1,3-phenylene bridge. This structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C17H22N2O2 |
|---|---|
Poids moléculaire |
286.37 g/mol |
Nom IUPAC |
2-[3-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-2-methylphenyl]-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C17H22N2O2/c1-11-12(14-18-16(2,3)9-20-14)7-6-8-13(11)15-19-17(4,5)10-21-15/h6-8H,9-10H2,1-5H3 |
Clé InChI |
CNVWQLLFBRDFTR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1C2=NC(CO2)(C)C)C3=NC(CO3)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


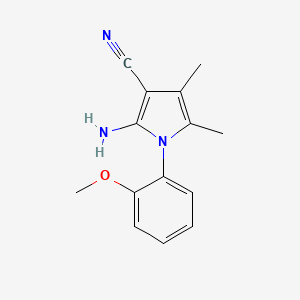
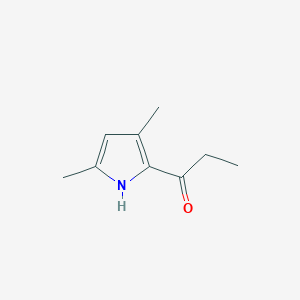
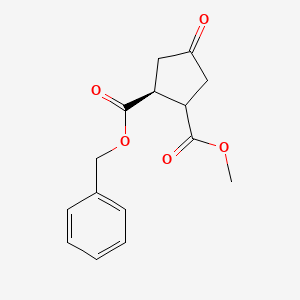
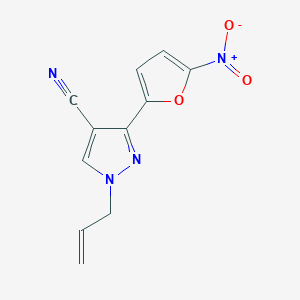
![Benzo[d]isoxazole-3,4-diamine hydrochloride](/img/structure/B12873863.png)
![3-Benzyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12873864.png)
![1-(2'-(Dimethylamino)-[1,1'-biphenyl]-2-yl)-2,2,6,6-tetramethylphosphinan-4-one](/img/structure/B12873873.png)
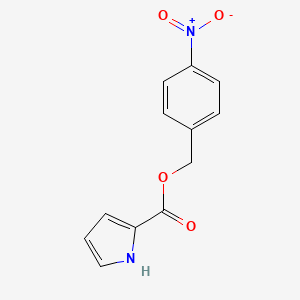

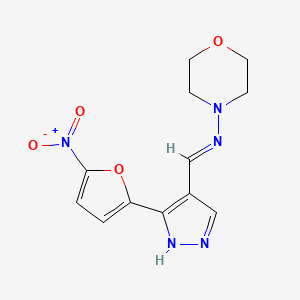

![3-(2-Aminobenzo[d]oxazol-5-yl)acrylic acid](/img/structure/B12873893.png)

